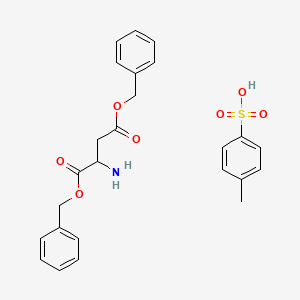

Dibenzyl aspartate 4-methylbenzenesulfonate

Descripción

The exact mass of the compound D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate, 98% (H-DL-Asp(OdiBzl).TSOH) is 485.15082337 g/mol and the complexity rating of the compound is 580. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMUYZYLPUHSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951484 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2886-33-1, 4079-62-3 | |

| Record name | 1,2-Bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4079-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibenzyl aspartate 4-methylbenzenesulfonate synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Dibenzyl Aspartate 4-Methylbenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly referred to as dibenzyl aspartate tosylate, is a pivotal intermediate in modern organic and medicinal chemistry. Its primary utility lies in its role as a protected amino acid derivative for peptide synthesis, offering robust protection of the carboxylic acid functionalities of aspartic acid. The tosylate salt form confers advantageous physical properties, rendering it a stable, crystalline solid that is easily handled and purified. This guide provides a comprehensive overview of its synthesis, detailing the mechanistic rationale behind the experimental protocol, its key physicochemical properties, and its significant applications in research and drug development.

The Strategic Importance in Synthetic Chemistry

The enantiomers of dibenzyl aspartate are crucial building blocks in organic synthesis, with their most prominent application being in the assembly of oligopeptides and polypeptides.[1] The benzyl groups serve as effective protecting groups for the α- and β-carboxylic acids of the aspartate residue. This protection is essential during peptide bond formation to prevent unwanted side reactions. The compound is typically prepared and handled as its p-toluenesulfonate (tosylate) salt, which enhances its crystallinity and stability, simplifying purification and handling compared to the free base ester.[2] Its derivatives, such as 4-benzyl L-aspartate, are also key intermediates in the synthesis of commercial products like the artificial sweetener Aspartame.[2]

Synthesis: A Mechanistic and Procedural Deep Dive

The synthesis of dibenzyl aspartate tosylate is a classic example of Fischer esterification, where an amino acid is reacted with an alcohol in the presence of a strong acid catalyst. The process has been refined over the years to improve yield, enantiomeric purity, and environmental safety.

The Core Reaction and Mechanism

The fundamental reaction involves the double esterification of L-aspartic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid (p-TsOH). The p-TsOH serves a dual purpose: it protonates the carboxylic acid groups, activating them for nucleophilic attack by benzyl alcohol, and it provides the tosylate counter-ion for the final salt product.

The reaction is an equilibrium process. To drive it towards the product side, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Causality Behind Experimental Choices

The Shift in Solvent Strategy: Historically, solvents like benzene or toluene were used as the azeotroping agent to remove water.[2][3] However, due to the toxicity of benzene and issues with racemization observed in toluene, more benign and effective solvents have been identified.[1] Cyclohexane has emerged as a superior choice, as it efficiently forms an azeotrope with water while crucially preserving the enantiomeric purity of the product.[1] The use of cyclohexane allows for the preparation of enantiomerically pure dibenzyl aspartate tosylate in a simple, high-yielding, one-pot procedure.[1][4]

Role of Reagent Stoichiometry: An excess of benzyl alcohol (e.g., 5 equivalents) is used to ensure the reaction goes to completion.[1] Slightly more than one equivalent of p-toluenesulfonic acid is used to catalyze the esterification of both carboxylic acid groups and to ensure the final product precipitates as the desired tosylate salt.[1]

Synthesis Workflow Visualization

Caption: High-level workflow for the synthesis of Dibenzyl Aspartate Tosylate.

Physicochemical Properties

The resulting product is a white, crystalline solid with well-defined properties, making it suitable for use in exacting applications like pharmaceutical ingredient synthesis.

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or crystal | [5][6] |

| Molecular Formula | C₂₅H₂₇NO₇S | [7] |

| Molecular Weight | 485.55 g/mol | [5][6][7] |

| Melting Point | 159 - 160 °C | [1][3][5] |

| Purity (Typical) | ≥ 97.0% (HPLC) | [5][6] |

| CAS Number | 2886-33-1 (L-isomer salt) | [3][5][6] |

| Chiral Purity | High enantiomeric excess (>99%) when synthesized in cyclohexane | [1] |

Detailed Experimental Protocol

This protocol is adapted from a validated, multigram-scale synthesis that emphasizes efficiency and enantiomeric integrity.[1]

Materials and Equipment

-

L-Aspartic Acid (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.2 eq)

-

Benzyl alcohol (5.0 eq)

-

Cyclohexane

-

Isopropyl alcohol

-

Round-bottom flask

-

Dean-Stark trap and condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum oven

Step-by-Step Procedure

-

Reactor Charging: In a round-bottom flask equipped with a magnetic stir bar, combine L-aspartic acid (e.g., 20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), and benzyl alcohol (77.6 mL, 0.750 mol).[1]

-

Solvent Addition: Add cyclohexane (160 mL). At room temperature, two liquid phases may be observed along with a white precipitate.[1]

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and condenser. Heat the mixture to reflux under vigorous stirring. The precipitate will dissolve as the temperature rises. Continue reflux for approximately 6 hours, collecting the water (~5.4 mL theoretical) in the Dean-Stark trap.[1]

-

Precipitation: Once the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture to approximately 40 °C.[1]

-

Isolation: Add isopropyl alcohol (200 mL) to the cooled solution to induce precipitation of the product. Stir the resulting suspension for 1 hour to ensure complete crystallization.[1]

-

Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with fresh isopropyl alcohol to remove residual benzyl alcohol and other impurities.[1]

-

Drying: Dry the purified product in a vacuum oven to a constant weight. The yield is typically very high ( >90%).[1]

This one-pot procedure directly yields a product of high purity, often obviating the need for further recrystallization.[1]

Core Applications in Research and Drug Development

This compound is primarily used as a protected building block in peptide synthesis.

-

Peptide Synthesis: In both solid-phase (SPPS) and solution-phase peptide synthesis, it serves as the source for aspartic acid residues. The benzyl esters protect the side-chain and C-terminal carboxyl groups, preventing them from interfering with the peptide bond formation at the N-terminus. These benzyl protecting groups are stable under the basic conditions used for Fmoc-deprotection in SPPS but can be readily cleaved under acidic conditions (e.g., with HBr/acetic acid) or by catalytic hydrogenation at the end of the synthesis.[8][9]

-

Intermediate for Bioactive Molecules: It is a precursor for other important intermediates. For instance, selective catalytic hydrogenation can remove the α-benzyl group to produce 4-benzyl L-aspartate, a key component in the synthesis of the dipeptide sweetener Aspartame.[2][8]

-

Aspartic Acid Derivative: As a derivative of aspartic acid, it finds use in the synthesis of various small molecules and peptidomimetics where a protected aspartate moiety is required.[4][10][11]

Conclusion

This compound is a compound of significant utility for researchers in organic synthesis and drug development. The development of a robust, one-pot synthesis using cyclohexane has made it possible to produce this intermediate with high yield and excellent enantiomeric purity, avoiding the hazardous solvents of older methods. Its stable, crystalline nature and versatile benzyl protecting groups make it an indispensable tool for the construction of complex peptides and other biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a laboratory setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. labproinc.com [labproinc.com]

- 6. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate - Starshinechemical [starshinechemical.com]

- 7. scbt.com [scbt.com]

- 8. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. D,L-ASPARTIC ACID DIBENZYL ESTER-P-TOLUENESULFONATE | 4079-62-3 [chemicalbook.com]

- 11. This compound-产品信息-Felix [felixbio.cn]

A Technical Guide to the Application of Dibenzyl Aspartate 4-Methylbenzenesulfonate in Organic Chemistry

Abstract

Dibenzyl aspartate 4-methylbenzenesulfonate is a pivotal reagent in modern organic synthesis, serving as a stable, crystalline, and highly versatile protected form of L-aspartic acid. This guide provides an in-depth exploration of its chemical properties, primary applications, and the underlying principles that govern its utility. We will dissect the dual-protection strategy inherent in its structure, focusing on the roles of the dibenzyl esters and the tosylate counter-ion. A significant portion is dedicated to its critical application in solid-phase peptide synthesis (SPPS), particularly in mitigating the persistent challenge of aspartimide formation. Furthermore, this guide details its broader synthetic utility as an intermediate in pharmaceutical manufacturing and provides validated, step-by-step protocols for its synthesis and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for robust and efficient synthetic outcomes.

Part 1: The Dual Protective Strategy: Understanding the Components

The efficacy of this compound stems from a synergistic combination of protecting groups and a stabilizing counter-ion. This unique structure provides a stable, easily handled solid that can be seamlessly integrated into complex synthetic routes.

The Dibenzyl Ester: Protecting the Carboxyl Functions

The two carboxylic acid moieties of aspartic acid, the α- and β-carboxyl groups, are masked as benzyl esters. This protection serves several critical functions:

-

Prevention of Unwanted Reactivity: The acidic protons of the carboxylic acids are replaced, preventing them from participating in undesired acid-base reactions or acting as nucleophiles.

-

Enhanced Solubility: The introduction of two benzyl groups increases the molecule's lipophilicity, improving its solubility in common organic solvents used in synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

-

Orthogonal Deprotection: Benzyl esters are stable to a wide range of reaction conditions, including the basic conditions used for Fmoc-group removal in peptide synthesis. They are typically cleaved under mild, reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[1][2] This process is highly efficient and yields the free carboxylic acid and toluene, a volatile and easily removable byproduct.

The selective removal of benzyl groups in the presence of other sensitive functionalities makes them a cornerstone of orthogonal protection strategies in multi-step synthesis.[2]

The 4-Methylbenzenesulfonate (Tosylate) Salt: Stabilizing the Amine

The α-amino group of the aspartate core is protonated and forms an ionic bond with the 4-methylbenzenesulfonate (tosylate) anion. This salt formation is not merely incidental; it is a deliberate design feature with significant practical advantages:

-

Crystallinity and Stability: The tosylate salt is typically a stable, free-flowing crystalline solid.[3][4] This contrasts sharply with the free-base form of the dibenzyl ester, which can be an oil and more challenging to purify and handle.

-

Ease of Handling: As a solid, the compound is easily weighed and transferred, improving the accuracy and reproducibility of reactions.

-

Amine Protection: The protonated state effectively deactivates the nucleophilicity of the α-amino group, protecting it until it is intentionally liberated, usually by treatment with a non-nucleophilic base just before its intended reaction (e.g., N-α-Fmoc protection or peptide coupling).

While the tosylate group is renowned in organic chemistry as an excellent leaving group in nucleophilic substitution reactions, its role in this specific compound is primarily as a stabilizing and handling-enhancing counter-ion.[5][6]

Caption: Structural components of the title compound.

Part 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing aspartic acid is notoriously challenging due to a significant side reaction: aspartimide formation.[7][8]

The Challenge: Aspartimide Formation

In modern SPPS, the temporary Nα-protecting group of choice is the fluorenylmethoxycarbonyl (Fmoc) group. Its removal is accomplished by treatment with a base, typically a 20% solution of piperidine in DMF.[9] Under these basic conditions, the backbone nitrogen of the amino acid following the Asp residue can nucleophilically attack the side-chain carbonyl of a protected Asp residue.[10] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[7]

This side reaction is highly detrimental, leading to:

-

Chain Termination: The aspartimide can be unreactive to the next coupling step.

-

Formation of Impurities: The unstable aspartimide ring can be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[10]

-

Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization, leading to the formation of D-Asp isomers that are often inseparable from the target L-Asp peptide.[7]

Caption: Pathway of base-mediated aspartimide formation.

The Role of Side-Chain Protection

To suppress this side reaction, the side-chain carboxyl group of aspartic acid is protected with an ester that is stable to piperidine but removable at the end of the synthesis. While the tert-butyl (OtBu) ester is common, it can still lead to aspartimide formation in problematic sequences.[8] Benzyl esters (OBzl), such as the one in Dibenzyl Aspartate, offer an alternative. The key is to use an N-α-Fmoc protected version of Asp(OBzl). The starting material, H-Asp(OBzl)-OBzl·TosOH, is therefore a precursor to the building block used directly in SPPS.

Experimental Protocols

Protocol 2.3.1: N-α-Fmoc Protection of H-Asp(OBzl)-OBzl·TosOH

-

Dissolution: Suspend 1.0 equivalent of this compound in a suitable solvent mixture (e.g., 10% aqueous sodium carbonate or a biphasic system like DCM/water).

-

Basification: Cool the suspension in an ice bath and add a base (e.g., sodium carbonate or triethylamine) to neutralize the tosylate salt and liberate the free amine.

-

Fmocylation: Add a solution of 1.05 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a solvent like acetone or dioxane dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Once complete, acidify the aqueous layer with dilute HCl to pH ~2. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product, Fmoc-Asp(OBzl)-OBzl, by column chromatography or recrystallization.

Protocol 2.3.2: Final Benzyl Group Deprotection

-

Cleavage from Resin: After completing the peptide sequence, cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate and wash the crude peptide with cold diethyl ether.

-

Dissolution: Dissolve the crude, side-chain protected peptide in a suitable solvent, such as acetic acid, methanol, or a mixture thereof.

-

Hydrogenation: Add 10-20% by weight of a palladium on carbon catalyst (10% Pd/C).

-

Reaction: Stir the suspension vigorously under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours. Monitor the reaction by HPLC or LC-MS.

-

Filtration and Isolation: Once deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Lyophilization: Remove the solvent from the filtrate under reduced pressure and lyophilize the resulting aqueous solution to obtain the final, fully deprotected peptide.

Part 3: Broader Synthetic Utility

Beyond its role in SPPS, this compound is a valuable intermediate in other areas of organic synthesis.

Intermediate for Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceuticals. A prominent example is its use in the production of the artificial sweetener Aspartame (L-α-aspartyl-L-phenylalanine 1-methyl ester).[11] The protected aspartate allows for the selective formation of the peptide bond with the methyl ester of phenylalanine without interference from the aspartic acid carboxyl groups. Subsequent deprotection of the benzyl groups yields the desired dipeptide precursor.[1][11]

Synthesis of Complex Molecules

The enantiomerically pure backbone of the aspartic acid derivative serves as a chiral building block for the synthesis of complex natural products, unnatural amino acids, and peptidomimetics.[4][12] The protected functional groups allow chemists to perform selective modifications at other positions before revealing the amino acid functionality at a later stage.

Part 4: Synthesis and Characterization

Synthetic Protocol: One-Pot Fischer Esterification

This compound is efficiently prepared on a multigram scale via a one-pot procedure from L-aspartic acid.[3][4]

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology: [4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (as the water-azeotroping solvent).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue heating for approximately 6 hours or until no more water is collected.

-

Crystallization: Cool the reaction mixture to approximately 40 °C. Add isopropyl alcohol, which acts as an anti-solvent, to the mixture.

-

Isolation: Stir the resulting suspension for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with isopropyl alcohol to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the purified white solid under vacuum to yield the final product with high purity and yield (>90%).

Characterization Data

The following table summarizes typical physical properties for L-Aspartic acid dibenzyl ester p-toluenesulfonate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₇NO₇S | [3] |

| Molecular Weight | 485.56 g/mol | [13] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 158 - 161 °C | [3][4] |

| Optical Rotation [α]D²⁵ | +7.0 to +10.0° (c=1, CHCl₃) | [4] |

| Purity (HPLC) | >97.0% |

Conclusion

This compound is more than a simple amino acid derivative; it is a strategically designed building block that addresses fundamental challenges in organic synthesis. Its dual-protection strategy provides stability, enhances solubility, and enables its use in complex synthetic routes, most notably in peptide synthesis where it serves as a powerful tool to prevent aspartimide formation. The straightforward, high-yielding synthesis and crystalline nature of the tosylate salt further underscore its practical value. For researchers in peptide chemistry and pharmaceutical development, a thorough understanding of this reagent's properties and applications is essential for achieving efficient and high-fidelity synthesis of complex target molecules.

References

- 1. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Methylbenzenesulfonate for Research [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 4079-62-3 [sigmaaldrich.com]

An In-depth Technical Guide to Dibenzyl Aspartate 4-Methylbenzenesulfonate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Dibenzyl Aspartate 4-Methylbenzenesulfonate, a critical intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its chemical identity, a detailed and validated synthesis protocol, and its diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

This compound is the tosylate salt of dibenzyl aspartate. In this molecule, both the α- and β-carboxylic acid groups of aspartic acid are protected as benzyl esters. This protection strategy is fundamental in peptide synthesis and the development of complex organic molecules, as it temporarily masks the reactivity of the carboxylic acid functional groups. The positive charge on the protonated amine is counterbalanced by the 4-methylbenzenesulfonate (tosylate) anion, which enhances the compound's crystallinity, stability, and handling characteristics compared to the free amine.

It is crucial to distinguish between the stereoisomers of this compound. While the racemic D,L-form is available, the enantiomerically pure L-form, L-Aspartic acid dibenzyl ester 4-toluenesulfonate, is more commonly utilized in the synthesis of chiral pharmaceuticals and peptides where specific stereochemistry is required for biological activity.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Note the distinct CAS numbers for the L-enantiomer and the D,L-racemic mixture.

| Property | Value | References |

| Chemical Name | This compound | [1] |

| Synonyms | H-Asp(OBzl)-OBzl·TosOH; Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | [2][3] |

| Molecular Formula | C25H27NO7S | [1][4] |

| Molecular Weight | 485.55 g/mol | [1][4][5] |

| CAS Number | 2886-33-1 (L-form); 4079-62-3 (D,L-form) | [1][2][6] |

| Appearance | White to off-white solid powder | [2][4][7] |

| Melting Point | 150-160 °C (L-form) | [2][8] |

| Storage | 0-8°C, protect from light | [1][2] |

Synthesis: A Validated Protocol

The synthesis of L-Aspartic acid dibenzyl ester 4-toluenesulfonate is typically achieved through a direct Fischer esterification of L-aspartic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid. The dual role of p-toluenesulfonic acid as both the catalyst and the salt-forming agent is a key aspect of this efficient one-pot synthesis.

Causality of Experimental Design

-

Acid Catalysis: p-Toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

-

Excess Reagent: A significant excess of benzyl alcohol is used to drive the equilibrium towards the formation of the diester, in accordance with Le Châtelier's principle.

-

Azeotropic Water Removal: The reaction produces water as a byproduct. The use of benzene or toluene allows for the continuous removal of this water via a Dean-Stark apparatus. This is critical as it prevents the reverse reaction (ester hydrolysis) and ensures a high yield of the desired product.[3]

-

Crystallization: The tosylate salt of the product is significantly less soluble in non-polar solvents like ether and benzene than the starting materials or byproducts, allowing for its isolation by precipitation.[3]

Step-by-Step Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of L-Aspartic acid, dibenzyl ester p-toluenesulfonate.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-aspartic acid (1.0 eq.), benzyl alcohol (6.0 eq.), p-toluenesulfonic acid monohydrate (1.02 eq.), and benzene (approx. 4 mL per gram of aspartic acid).

-

Heating and Reflux: Heat the stirred mixture to reflux. The benzene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until the theoretical amount of water has been collected.[3]

-

Product Isolation: Cool the reaction mixture to room temperature. Dilute the resulting solution with an equal volume of benzene, followed by the addition of three volumes of diethyl ether to induce precipitation.

-

Filtration and Washing: Collect the resulting white solid by vacuum filtration. Wash the solid extensively with diethyl ether to remove residual benzyl alcohol and other impurities.

-

Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from methanol to yield the final product as a white crystalline solid.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block for the synthesis of more complex molecules.

-

Peptide Synthesis: Its primary application is in peptide chemistry. As a C-protected amino acid derivative, it can be coupled with N-protected amino acids to form dipeptides and larger peptide chains. The benzyl esters are stable under many coupling conditions but can be readily removed by catalytic hydrogenation, a process that selectively cleaves the benzyl group without affecting other sensitive functionalities.[9]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of piperidine functionalized amides that act as potent and selective human β3 agonists, which have therapeutic potential in treating metabolic disorders.[8] It has also been utilized in the synthesis of Betulinic Acid derivatives investigated for their anti-HIV properties.[8]

-

Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, this compound is a valuable starting material for creating novel agrochemicals and other specialty chemicals, where the aspartic acid backbone provides a chiral scaffold.[2][6]

Role as a Synthetic Building Block

Caption: Applications of this compound.

Conclusion

This compound is a cornerstone intermediate for advanced organic synthesis. Its robust preparation, enhanced stability as a tosylate salt, and the orthogonal deprotection capability of the benzyl esters make it an indispensable tool for researchers. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers scientists in drug discovery and materials science to leverage this versatile molecule to its full potential, accelerating the development of novel chemical entities.

References

- 1. D,L-ASPARTIC ACID DIBENZYL ESTER-P-TOLUENESULFONATE | 4079-62-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound-产品信息-Felix [felixbio.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Aspartic acid dibenzyl ester 4-toluenesulfonate | 2886-33-1 [chemicalbook.com]

- 9. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]

The Sentinel of the Side Chain: A Technical Guide to the Discovery and Application of Dibenzyl Aspartate Protecting Groups

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aspartate Challenge in Peptide Synthesis

In the intricate world of peptide synthesis, the controlled assembly of amino acids into a precise sequence is paramount. Each amino acid, with its unique side chain, presents a distinct set of challenges. Aspartic acid, with its β-carboxylic acid, is particularly notorious. Unprotected, this side chain can lead to a host of undesirable side reactions, compromising the integrity and purity of the final peptide. The most significant of these is the formation of an aspartimide, a cyclic imide that can lead to chain branching and racemization, yielding a mixture of difficult-to-separate impurities.[1][2] This intractable problem has driven the development of a wide array of protecting group strategies, each with its own merits and drawbacks.

This guide delves into the history, synthesis, and application of one of the key players in this field: the dibenzyl aspartate protecting group. We will explore its origins, the chemical principles that govern its use, and its performance in the demanding context of modern peptide synthesis.

A Historical Perspective: The Dawn of Benzyl Protection

The concept of temporary protection of reactive functional groups was a revolutionary leap in organic synthesis. In the realm of peptide chemistry, the seminal work of Max Bergmann and Leonidas Zervas in 1932 laid the foundation for modern synthetic strategies.[3][4] They introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group, a strategy that offered robust protection and could be cleaved under mild reductive conditions.[4] This innovation opened the door to the stepwise and controlled synthesis of peptides.

Following this, the use of benzyl groups was extended to the protection of other functionalities, including the carboxylic acid groups of aspartic and glutamic acid. The use of benzyl esters for carboxyl protection in solid-phase peptide synthesis was a logical progression, providing stability to the acidic and basic conditions of the synthetic cycles.[5][6] While the exact first use of dibenzyl aspartate is not pinpointed to a single "discovery" paper in the same vein as the Z-group, its adoption grew out of the broader "Boc/Bzl" strategy popularized by R. Bruce Merrifield in the 1960s for solid-phase peptide synthesis (SPPS).[7][8] In this strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by more robust benzyl-based groups, which are cleaved at the end of the synthesis with strong acid.[3][9]

Synthesis of Dibenzyl Aspartate: The Fischer-Speier Esterification

The most common method for the preparation of dibenzyl aspartate is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating aspartic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH), with the continuous removal of water to drive the reaction to completion.[10]

Mechanism of Fischer-Speier Esterification

The reaction proceeds through a series of protonation and nucleophilic attack steps:

-

Protonation of the Carboxyl Group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack by Benzyl Alcohol: A molecule of benzyl alcohol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining hydroxyl group, yielding the ester.

This process occurs at both the α- and β-carboxylic acid groups of aspartic acid to form the dibenzyl ester.

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Synthesis of L-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate Salt

This protocol is adapted from established literature procedures.[10][11]

Materials:

-

L-Aspartic Acid

-

Benzyl Alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or a safer alternative like cyclohexane)[10]

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add L-aspartic acid (1 equivalent), benzyl alcohol (6-10 equivalents), p-toluenesulfonic acid monohydrate (1.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add diethyl ether with stirring to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove excess benzyl alcohol and p-toluenesulfonic acid.

-

Dry the product under vacuum to yield L-aspartic acid dibenzyl ester p-toluenesulfonate salt.

Characterization:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

Application in Peptide Synthesis: A Balancing Act

The choice of a protecting group for the aspartic acid side chain is a critical decision in peptide synthesis, as it directly impacts the level of aspartimide formation. Dibenzyl aspartate finds its primary use in the Boc/Bzl SPPS strategy.[12]

The Specter of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. During the Fmoc deprotection step in SPPS, which uses a secondary amine base like piperidine, the backbone amide nitrogen can attack the side-chain ester of an adjacent aspartic acid residue. This forms a five-membered succinimide ring, the aspartimide.[1][13] This intermediate is highly susceptible to nucleophilic attack by piperidine or residual water, leading to the formation of α- and β-aspartyl peptides, as well as racemization at the α-carbon.[13]

Caption: Mechanism of Aspartimide Formation.

Quantitative Comparison of Aspartate Protecting Groups

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[13] The choice of the side-chain ester protecting group plays a crucial role in mitigating this side reaction. Steric hindrance around the ester carbonyl can significantly reduce the rate of cyclization.

| Protecting Group | Model Peptide Sequence | Conditions | Aspartimide Formation (%) | Reference |

| Benzyl (OBzl) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24h | ~51% | [14] |

| Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24h | 0.3% | [14] |

| tert-Butyl (OtBu) | Ac-VKDGYI-NH2 | 20% Piperidine/DMF, 200 min | 12.7% | [1] |

| 3-methylpent-3-yl (OMpe) | Ac-VKDGYI-NH2 | 20% Piperidine/DMF, 200 min | 2.5% | [1] |

| 5-nonan-5-yl (OBno) | Ac-VKDGYI-NH2 | 20% Piperidine/DMF, 200 min | 0.4% | [1] |

As the data indicates, while the benzyl ester is a viable protecting group, it is more susceptible to aspartimide formation compared to bulkier alkyl esters like cyclohexyl and tert-butyl.[14] This has led to the development of even more sterically hindered protecting groups, such as 3-methylpent-3-yl (OMpe) and 5-nonan-5-yl (OBno), which offer superior suppression of this side reaction.[1] However, the ease of synthesis and removal of the benzyl group, along with its long history of use, ensures its continued relevance, particularly in sequences that are not highly prone to aspartimide formation.

Deprotection: Liberating the Final Peptide

The removal of the benzyl protecting groups is typically achieved at the final stage of the synthesis, concurrently with the cleavage of the peptide from the resin in Boc-SPPS. In solution-phase synthesis or for selective deprotection, catalytic hydrogenation is the method of choice.

Catalytic Transfer Hydrogenation

A milder and often more convenient alternative to high-pressure catalytic hydrogenation is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst (typically palladium on carbon, Pd/C).[15][16][17][18][19]

Mechanism of Catalytic Transfer Hydrogenation

-

Adsorption: The benzyl ester and the hydrogen donor adsorb onto the surface of the palladium catalyst.

-

Hydrogen Transfer: Hydrogen is transferred from the donor molecule to the catalyst surface.

-

Hydrogenolysis: The adsorbed benzyl ester undergoes hydrogenolysis. The benzylic C-O bond is cleaved, and the resulting fragments are hydrogenated.

-

Desorption: The deprotected carboxylic acid and toluene (the byproduct from the benzyl group) desorb from the catalyst surface.

Caption: Catalytic Transfer Hydrogenation Workflow.

Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation

This protocol is a general guideline for the deprotection of a benzyl ester-protected peptide in solution.

Materials:

-

Benzyl-protected peptide

-

Methanol or another suitable solvent

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ammonium formate or formic acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolve the benzyl-protected peptide in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Under an inert atmosphere, add ammonium formate (5-10 equivalents) or formic acid (a large excess).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by an appropriate method, such as recrystallization or chromatography.

Conclusion and Future Perspectives

The dibenzyl aspartate protecting group, born from the foundational principles of peptide chemistry, remains a valuable tool in the synthetic chemist's arsenal. While it may not offer the same level of protection against aspartimide formation as more modern, sterically hindered protecting groups, its ease of synthesis, compatibility with the widely used Boc/Bzl strategy, and straightforward removal by catalytic hydrogenation ensure its continued utility.

The ongoing challenge of aspartimide formation continues to drive innovation in protecting group design. The development of novel, non-ester-based protecting groups and backbone protection strategies promises to further minimize this persistent side reaction.[13][20] However, a thorough understanding of the properties and limitations of established protecting groups like dibenzyl aspartate is essential for any researcher in the field. By carefully considering the specific peptide sequence and synthetic strategy, scientists can leverage the historical strengths of dibenzyl aspartate to successfully navigate the complexities of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 20. researchgate.net [researchgate.net]

Chiral purity of Dibenzyl aspartate 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Chiral Purity of Dibenzyl Aspartate 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds, including peptide-based drugs and sweeteners.[1] The stereochemical integrity of this intermediate is paramount, as the presence of the undesired enantiomer can lead to significant differences in pharmacological activity and potential toxicity. This guide provides a comprehensive overview of the synthesis, potential for racemization, and state-of-the-art analytical methodologies for the determination of the chiral purity of this compound. We will delve into the mechanistic underpinnings of chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry as applied to this specific molecule. This document is intended to serve as a practical resource for researchers and quality control professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Chiral Purity in Aspartate Derivatives

Aspartic acid and its derivatives are fundamental components in a vast array of biologically active molecules.[2] The presence of a stereogenic center in aspartic acid necessitates strict control over its enantiomeric composition during synthesis and throughout the drug development pipeline. The tosylate salt of dibenzyl aspartate is often favored in synthesis due to its crystalline nature, which facilitates purification and handling compared to the free base, which is a viscous oil.[1][3] However, the synthetic procedures for its preparation can be prone to racemization, making robust analytical methods for chiral purity assessment indispensable.[1][3] This guide will address the critical aspects of ensuring and verifying the enantiomeric excess of this compound.

Synthesis and the Challenge of Racemization

The preparation of (S)-Dibenzyl aspartate 4-methylbenzenesulfonate typically involves the reaction of L-aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst.[4][5] A common procedure involves azeotropic removal of water to drive the esterification reaction to completion.[4]

However, studies have shown that the choice of solvent and reaction conditions can significantly impact the enantiomeric purity of the final product.[1][3] For instance, the use of solvents like toluene or benzyl alcohol at reflux temperatures has been shown to cause considerable racemization.[1][3] In contrast, employing cyclohexane as the azeotroping solvent has been demonstrated to yield the product with very high enantiomeric excess.[1]

The mechanism of racemization is believed to involve the enolization of the ester carbonyl group, which is facilitated by the acidic conditions and elevated temperatures. The formation of the enol intermediate leads to a loss of the stereochemical information at the α-carbon.

Analytical Methodologies for Chiral Purity Determination

A multi-pronged analytical approach is often the most robust strategy for the comprehensive assessment of the chiral purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate quantification of enantiomeric excess (e.e.).[6] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes, leading to different retention times.[7][8]

3.1.1. Method Development Insights

For dibenzyl aspartate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective.[1] The selection of the mobile phase is crucial for achieving optimal resolution. A normal-phase elution mode, typically employing mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol), is commonly used.[1][3]

Table 1: Example Chiral HPLC Conditions for Dibenzyl Aspartate Analysis [1]

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | Hexane/Ethanol/Methanol (e.g., 90:5:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

3.1.2. Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Analysis: Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Caption: Workflow for Chiral Purity Analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be a powerful tool for determining enantiomeric purity.[9][10][11]

3.2.1. Principle of Chiral NMR

In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral auxiliary can induce diastereomeric interactions, leading to the differentiation of NMR signals for the two enantiomers.[12][13] For amino acid esters, chiral acids like (R)-Mosher's acid can be used as CSAs.[10]

3.2.2. Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample.

-

Add Chiral Solvating Agent: Add a molar excess (e.g., 2-5 equivalents) of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

-

Acquire Chiral Spectrum: Record the ¹H NMR spectrum of the mixture.

-

Analysis: Compare the spectra. Look for the splitting of signals, particularly those of the α-proton or the benzyl ester protons, into two distinct sets of peaks corresponding to the two diastereomeric complexes. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

Caption: Chiral NMR Analysis Workflow.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral substance in solution.[14][15] While not as precise as HPLC for determining high enantiomeric excesses, it is a rapid and non-destructive method for confirming the presence of a single enantiomer and for qualitative assessment of optical purity.[14]

3.3.1. Biot's Law and Specific Rotation

The observed rotation (α) is dependent on the concentration of the sample (c), the path length of the cell (l), the temperature (T), and the wavelength of the light (λ). The specific rotation, [α], is an intrinsic property of a chiral compound and is calculated using Biot's Law:

[α]λT = α / (l * c)

Table 2: Specific Rotation Data

| Compound | Specific Rotation [α]D20 | Conditions |

| (S)-Dibenzyl aspartate | +1.5° | c=1, EtOH |

| (R)-Dibenzyl aspartate | -1.5° | c=1, EtOH |

Note: Specific rotation values can vary slightly depending on the literature source and experimental conditions. The values provided are illustrative.

3.3.2. Experimental Protocol: Polarimetry

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the optical rotation.

-

Calculation: Calculate the specific rotation and compare it to the literature value for the pure enantiomer. The optical purity can be estimated as: Optical Purity (%) = ( [α]observed / [α]pure enantiomer ) x 100

Conclusion: An Integrated Approach to Chiral Purity Assurance

Ensuring the chiral integrity of this compound is a critical step in the development of safe and effective pharmaceuticals. A thorough understanding of the potential for racemization during synthesis, coupled with the implementation of robust analytical methodologies, is essential. While chiral HPLC provides the most accurate and precise determination of enantiomeric excess, orthogonal techniques such as chiral NMR and polarimetry offer valuable confirmatory data. By employing an integrated analytical strategy, researchers and drug development professionals can confidently assess and control the chiral purity of this important synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s4science.at [s4science.at]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

Long-term stability and storage of dibenzyl aspartate tosylate

An In-depth Technical Guide to the Long-Term Stability and Storage of Dibenzyl Aspartate Tosylate

This guide provides a comprehensive technical overview of the critical factors influencing the long-term stability and recommended storage conditions for dibenzyl aspartate tosylate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The principles and methodologies discussed herein are grounded in established scientific principles of chemical stability and degradation, providing a framework for ensuring the integrity of dibenzyl aspartate tosylate throughout its lifecycle.

Introduction to Dibenzyl Aspartate Tosylate

Dibenzyl aspartate tosylate is a protected amino acid derivative commonly used in peptide synthesis and other areas of organic chemistry.[1] The benzyl ester groups protect the carboxylic acid functionalities of aspartic acid, while the tosylate salt improves its handling and solubility characteristics. The purity and stability of this reagent are paramount, as impurities can lead to side reactions and the formation of undesired byproducts in sensitive applications. This guide will delve into the intrinsic chemical stability of the molecule, its potential degradation pathways, and the experimental protocols necessary to assess and maintain its quality over time.

Physicochemical Properties and Intrinsic Stability

Understanding the inherent physicochemical properties of dibenzyl aspartate tosylate is fundamental to predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₄·C₇H₈O₃S | [1] |

| Molecular Weight | 485.55 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 157.0 to 161.0 °C | [1] |

| Solubility | Soluble in Methanol |

The product is generally considered chemically stable under standard ambient conditions (room temperature).[2] However, the ester and amino functionalities present in the molecule are susceptible to degradation under certain environmental pressures.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a drug substance.[3] These studies expose the compound to stress conditions more severe than accelerated stability testing to understand its chemical behavior.[3][4] The primary degradation pathways for dibenzyl aspartate tosylate are anticipated to be hydrolysis, oxidation, and thermolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for esters.[4] In the presence of water, particularly under acidic or basic conditions, the benzyl ester groups of dibenzyl aspartate tosylate can be cleaved to form L-aspartic acid, benzyl alcohol, and p-toluenesulfonic acid.

-

Acid-Catalyzed Hydrolysis: The ester is protonated, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): The ester is attacked by a hydroxide ion, leading to the formation of the carboxylate salt and benzyl alcohol.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, light, or oxidizing agents.[4] For dibenzyl aspartate tosylate, the benzyl groups are potential sites for oxidation. Benzyl alcohol, a potential hydrolytic degradant, can be oxidized to benzaldehyde.[5]

Thermolytic Degradation

Thermolytic degradation involves the breakdown of the molecule at elevated temperatures.[4] For dibenzyl aspartate tosylate, this could involve the cleavage of the ester bonds or other fragmentation pathways.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways of dibenzyl aspartate tosylate.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of dibenzyl aspartate tosylate:

-

Temperature: Store in a cool and dark place, with a recommended temperature of <15°C.[1] While some suppliers state room temperature is acceptable, cooler conditions will slow down potential hydrolytic and thermolytic degradation.

-

Container: Keep the container tightly closed to prevent moisture ingress, which can lead to hydrolysis.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize the risk of oxidative degradation.

-

Light: Protect from light to prevent photolytic degradation.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should include both long-term stability studies under recommended storage conditions and forced degradation studies to understand the degradation profile.[3][6]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and validate the stability-indicating power of analytical methods.[7]

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols:

-

Sample Preparation:

-

Prepare solutions of dibenzyl aspartate tosylate in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

For solid-state studies, use the neat compound.

-

-

Hydrolytic Stress:

-

Acidic: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24-48 hours).

-

Basic: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period.

-

Neutral: Reflux the sample solution in water at 60°C.

-

-

Oxidative Stress:

-

Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[4]

-

-

Photolytic Stress:

-

Expose the solid compound and its solution to UV (200 Wh/m²) and visible (1.2 million lux hours) light in a photostability chamber.[4]

-

-

Thermolytic Stress:

-

Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100°C) for a specified period.

-

-

Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.

-

Long-Term Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to establish the re-test period or shelf life of the compound.

Protocol:

-

Storage: Store samples of dibenzyl aspartate tosylate in the proposed container-closure system under the recommended storage conditions (<15°C, protected from light and moisture).

-

Testing Schedule: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analytical Tests: At each time point, perform a suite of tests to assess the quality of the compound, including:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the amount of dibenzyl aspartate tosylate remaining.

-

Purity: Determination of the levels of any degradation products or other impurities.

-

Conclusion

The long-term stability of dibenzyl aspartate tosylate is crucial for its successful application in research and development. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, its quality and integrity can be maintained. A robust stability testing program, incorporating both forced degradation and long-term studies, is essential for establishing a comprehensive stability profile and ensuring the reliability of this important chemical reagent.

References

- 1. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate | 2886-33-1 | TCI EUROPE N.V. [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - STEMart [ste-mart.com]

- 5. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Note: Strategic Implementation of Asp(OBzl)-OH·TsOH for the Mitigation of Aspartimide Formation in Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides containing aspartic acid (Asp) via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is frequently compromised by the formation of aspartimide, a cyclic side-product that leads to yield loss and the generation of difficult-to-separate impurities, including backbone-isomerized β-peptides. A primary strategy to circumvent this issue is the protection of the Asp side-chain β-carboxyl group with a sterically hindering moiety. This application note provides a comprehensive technical guide for the use of Dibenzyl aspartate 4-methylbenzenesulfonate, commonly denoted as Fmoc-Asp(OBzl)-OH, in SPPS protocols. We will delve into the mechanistic rationale, provide validated step-by-step protocols for its incorporation and cleavage, and offer field-proven troubleshooting advice for researchers, scientists, and drug development professionals.

The Challenge: Understanding Aspartimide Formation

During the standard Fmoc-SPPS cycle, the Nα-Fmoc protecting group is removed using a basic solution, typically 20% piperidine in DMF.[1][2] For an aspartic acid residue, the newly deprotected α-amine can act as an intramolecular nucleophile, attacking the side-chain β-ester. This cyclization forms a five-membered succinimide ring known as an aspartimide.[2][3]

This aspartimide intermediate is highly problematic for several reasons:

-

Instability: Under basic conditions, the ring can be opened by piperidine or trace amounts of water.

-

Isomerization: Ring-opening can occur at two positions, regenerating the desired α-peptide linkage or, more problematically, forming a β-peptide linkage, where the peptide bond is formed with the side-chain carboxyl group.[2]

-

Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to a loss of stereochemical purity.[1]

-

Purification Difficulty: The resulting β-peptides and diastereomers are often co-elute with the target peptide during HPLC purification, making their removal exceedingly difficult.[1]

The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal neighboring residue.[2][4]

The Solution: Mechanism of Steric Hindrance by the Benzyl Group

To suppress aspartimide formation, the β-carboxyl group of aspartic acid is protected with an ester group that is stable to the basic conditions of Fmoc deprotection but can be removed during the final acid-mediated cleavage from the resin. The use of a bulky protecting group physically shields the side-chain carbonyl, hindering the intramolecular nucleophilic attack by the backbone amide nitrogen.[2][3]

Fmoc-Asp(OBzl)-OH utilizes a benzyl (Bzl) ester for this purpose. The benzyl group provides sufficient steric bulk to significantly reduce the rate of aspartimide formation compared to less hindered esters like methyl or ethyl esters. While not as bulky as groups like tert-butyl (tBu), the benzyl group offers a good balance of protection and lability. It is stable throughout the Fmoc-SPPS cycles and is efficiently removed during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA).[5][6]

References

- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. researchgate.net [researchgate.net]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: A Practical Guide to Solution-Phase Synthesis of Aspartic Acid-Containing Peptides Using Dibenzyl Aspartate 4-Methylbenzenesulfonate

For: Researchers, scientists, and drug development professionals engaged in peptide chemistry.

Introduction: The Strategic Role of Dibenzyl Aspartate in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis (LPPS), while often considered a more traditional approach compared to solid-phase synthesis, offers significant advantages for the large-scale production of short to medium-length peptides.[1][2] Key benefits include the ability to purify and characterize intermediates at each step, ensuring high purity of the final product, and avoiding issues related to resin loading and steric hindrance.[2]

A critical aspect of any peptide synthesis strategy is the judicious choice of protecting groups.[3] For the synthesis of peptides containing aspartic acid, the side-chain carboxyl group must be masked to prevent unwanted side reactions.[4] One of the most significant challenges is the base-catalyzed formation of aspartimide, a cyclic imide that can lead to racemization and the formation of β-peptide impurities upon ring-opening.[5]

Dibenzyl aspartate 4-methylbenzenesulfonate, also known as H-Asp(OBzl)-OBzl·TosOH, is a highly valuable building block for incorporating aspartic acid in LPPS.[6] The benzyl esters protecting both the α- and β-carboxyl groups are stable to the conditions required for the removal of common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[3] These benzyl groups can be cleanly removed under mild conditions via catalytic hydrogenolysis, a method orthogonal to many N-terminal deprotection strategies.[7][8][9] The tosylate salt form enhances the crystallinity and handling properties of the amino acid derivative.[6]

This application note provides a comprehensive, in-depth guide to the use of this compound in the solution-phase synthesis of a model dipeptide. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss critical aspects of purification, characterization, and troubleshooting.

Materials and Reagents

Proper selection and quality of materials are paramount for successful peptide synthesis.

| Reagent | Chemical Name | Role | Recommended Purity | Vendor Example |

| H-Asp(OBzl)-OBzl·TosOH | This compound | C-terminal amino acid with carboxyl protection | >98% | MedChemExpress |

| Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid | >99% | Sigma-Aldrich |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling agent | >98% | Sigma-Aldrich |

| DIPEA (or DIEA) | N,N-Diisopropylethylamine | Non-nucleophilic base | >99.5% (Peptide synthesis grade) | Thermo Fisher Scientific |

| DMF | N,N-Dimethylformamide | Reaction solvent | Anhydrous, <50 ppm water | Acros Organics |

| Ethyl Acetate (EtOAc) | - | Extraction solvent | ACS Grade or higher | VWR |

| 1M HCl | Hydrochloric acid | Aqueous wash solution | - | J.T. Baker |

| Saturated NaHCO₃ | Sodium bicarbonate solution | Aqueous wash solution | - | Fisher Chemical |

| Brine | Saturated Sodium Chloride Solution | Aqueous wash solution | - | LabChem |

| Anhydrous MgSO₄ | Anhydrous magnesium sulfate | Drying agent | - | EMD Millipore |

| Palladium on Carbon (Pd/C) | - | Hydrogenolysis catalyst | 10% Pd content | Alfa Aesar |

| Ammonium Formate | - | Hydrogen donor | >97% | Strem Chemicals |

| Methanol (MeOH) | - | Deprotection solvent | Anhydrous | Honeywell |

Experimental Workflow: Synthesis of Boc-Ala-Asp(OBzl)-OBzl

The synthesis of a dipeptide using this compound involves three main stages: neutralization of the tosylate salt, peptide coupling, and purification of the protected dipeptide. The final deprotection of the benzyl groups is then carried out to yield the free dipeptide.

Caption: Workflow for the synthesis of a protected dipeptide.

Protocol 1: Synthesis of Boc-Ala-Asp(OBzl)-OBzl

This protocol details the step-by-step procedure for coupling Boc-Alanine to Dibenzyl aspartate.

1. Neutralization of H-Asp(OBzl)-OBzl·TosOH

-

Rationale: The starting material is a tosylate salt. The p-toluenesulfonic acid must be neutralized to generate the free amine, which is the active nucleophile for the coupling reaction.[6] A hindered, non-nucleophilic base like DIPEA is used to prevent side reactions.[10]

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol).

-

To the stirred solution, add DIPEA (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 15-20 minutes. The resulting clear solution contains the free amine of dibenzyl aspartate and is ready for the coupling step.

-

2. Activation of Boc-Ala-OH

-